2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide
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Overview
Description
2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide: is an organic compound that features a unique structure combining a pyridine ring and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide typically involves the following steps:
-
Formation of the Sulfanyl Intermediate:
- React 2-methylbenzyl chloride with sodium sulfide in an aqueous ethanol solution to form 2-methylbenzyl sulfide.
- Reaction conditions: Reflux the mixture for several hours.
-
Acylation Reaction:
- React the 2-methylbenzyl sulfide with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Stir the mixture at room temperature for several hours.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxide or sulfone derivatives.
-
Reduction:
- The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Major products: Corresponding amine derivatives.
-
Substitution:
- The hydrogen atoms on the aromatic ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
- Major products: Brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
- Used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases, including infections and inflammatory conditions.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
- 2-[(2-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- 2-[(2-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
Comparison:
- 2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide stands out due to its unique combination of a pyridine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
- The presence of the pyridine ring allows for interactions with a broader range of biological targets compared to similar compounds lacking this feature.
- The sulfanyl group provides additional reactivity, enabling the compound to participate in various chemical reactions that similar compounds may not undergo.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-5-2-3-6-13(12)10-19-11-15(18)17-14-7-4-8-16-9-14/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVWCRCHNXLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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